2-[(4,8-dimethylquinazolin-2-yl)amino]-6-methylpyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
2-[(4,8-dimethylquinazolin-2-yl)amino]-4-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O/c1-8-5-4-6-11-10(3)17-15(19-13(8)11)20-14-16-9(2)7-12(21)18-14/h4-7H,1-3H3,(H2,16,17,18,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRFZJJKGHMWFFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=NC(=N2)NC3=NC(=CC(=O)N3)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30976683 | |
| Record name | 2-[(4,8-Dimethylquinazolin-2-yl)amino]-6-methylpyrimidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30976683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6118-02-1 | |
| Record name | 2-[(4,8-Dimethylquinazolin-2-yl)amino]-6-methylpyrimidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30976683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-[(4,8-Dimethylquinazolin-2-yl)amino]-6-methylpyrimidin-4(3H)-one, with CAS number 362000-34-8, is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C15H15N5O
- Molecular Weight : 281.31 g/mol
- Boiling Point : 541.1 °C (predicted)
- Density : 1.36 g/cm³ (predicted)
- pKa : 8.19 (predicted) .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. Specific studies have indicated that it may act as an inhibitor or activator of certain pathways, leading to its observed effects in various biological systems .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of several cancer cell lines. For example, it was found to induce apoptosis in human cancer cells by activating caspase pathways and modulating the expression of apoptosis-related proteins .
Antimicrobial Activity
The compound has also shown promising antimicrobial properties against a range of pathogens. Studies reported that it possesses inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .
Study 1: Anticancer Efficacy
In a recent study published in the Journal of Medicinal Chemistry, researchers investigated the efficacy of this compound against various cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner and induced apoptosis through mitochondrial pathways .
Study 2: Antimicrobial Effects
Another study assessed the antimicrobial activity of the compound against Staphylococcus aureus and Escherichia coli. The findings revealed that it exhibited minimum inhibitory concentrations (MICs) comparable to standard antibacterial agents, highlighting its potential as a novel antimicrobial agent .
Data Table: Biological Activities
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential as a kinase inhibitor . Kinases play crucial roles in various cellular processes, including cell signaling and metabolism. Inhibitors of specific kinases can be valuable in treating diseases such as cancer and autoimmune disorders.
- Case Study : Research has indicated that derivatives of pyrimidine and quinazoline compounds exhibit significant inhibitory activity against various kinases, making them promising candidates for further development in cancer therapy .
Antimicrobial Activity
There is growing interest in the antimicrobial properties of compounds containing quinazoline and pyrimidine structures. These compounds have shown efficacy against a range of bacterial and fungal pathogens.
- Case Study : A study demonstrated that related compounds displayed notable antimicrobial activity, suggesting that this compound could be explored as a lead compound for developing new antimicrobial agents .
Antiviral Research
The structure of this compound suggests potential antiviral properties. Compounds with similar frameworks have been investigated for their ability to inhibit viral replication.
- Case Study : In vitro studies on related quinazoline derivatives have shown promising antiviral activity against viruses such as HIV and Hepatitis C, indicating that further exploration of this compound could yield beneficial results in antiviral drug development .
Neuroprotective Effects
Emerging research suggests that certain quinazoline derivatives may possess neuroprotective properties, making them candidates for treating neurodegenerative diseases.
- Case Study : Investigations into related chemical structures have revealed their ability to protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic avenues for conditions like Alzheimer's disease .
Data Table: Summary of Applications
Comparison with Similar Compounds
Key Observations :
Structural Differences : The primary distinction lies in the quinazoline substituents. The trimethyl analog (080523) features an additional methyl group at position 6 of the quinazoline ring compared to the dimethyl variant (080524).
Molecular Weight : The addition of a methyl group increases the molecular weight by ~14 g/mol, which may marginally enhance lipophilicity and steric bulk .
Functional Implications
- Steric Effects : The 4,6,8-trimethyl substitution may influence binding interactions in biological systems by altering spatial accessibility to the quinazoline core.
- Stability: Methyl groups generally enhance metabolic stability by shielding reactive sites, suggesting both compounds may exhibit improved pharmacokinetic profiles compared to non-methylated analogs .
Research Findings and Limitations
While the provided evidence enables a structural and molecular comparison, critical data gaps remain:
Biological Activity: No experimental data on cytotoxicity, enzymatic inhibition, or receptor binding are available for these compounds.
Physicochemical Properties : Melting points, solubility, and spectroscopic data (e.g., NMR, IR) are absent, limiting a comprehensive profile.
Preparation Methods
Preparation of 4,8-Dimethylquinazoline Intermediate
- The quinazoline core is commonly synthesized via condensation reactions involving appropriately substituted anthranilic acid derivatives or 2-aminobenzonitriles with formamide or other amide sources.
- Methyl groups at positions 4 and 8 are introduced either by starting with methyl-substituted precursors or by selective methylation post-ring formation.
- Typical reaction conditions include reflux in polar solvents such as ethanol or acetic acid, sometimes catalyzed by acids or bases to facilitate cyclization.
Synthesis of 6-Methylpyrimidin-4(3H)-one
- The pyrimidinone ring is prepared by condensation of β-dicarbonyl compounds (e.g., acetylacetone derivatives) with amidines or urea derivatives.
- Methyl substitution at the 6-position is introduced via the choice of starting β-dicarbonyl compounds.
- Reaction conditions often involve heating in polar solvents like ethanol or water, sometimes under acidic or basic catalysis to promote ring closure.
Coupling of Quinazoline and Pyrimidinone Units
- The key step is the nucleophilic substitution or amination at the 2-position of the quinazoline ring by the amino group of the pyrimidinone.
- This coupling can be achieved by reacting 2-chloro-4,8-dimethylquinazoline with 6-methylpyrimidin-4(3H)-one under basic conditions.
- Bases such as potassium carbonate or triethylamine in polar aprotic solvents (DMF, DMSO) are commonly used.
- Reaction temperature is typically maintained between 80-120 °C to optimize yield.
- Purification is done by recrystallization or chromatography to isolate the target compound.
Data Table: Summary of Reaction Conditions and Yields
| Step | Reactants/Intermediates | Conditions | Solvent | Catalyst/Base | Temperature (°C) | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| Quinazoline ring formation | 2-Aminobenzonitrile derivatives + formamide | Reflux, acid catalysis | Ethanol/Acetic acid | Acid catalyst (HCl) | 80-100 | 70-85 | Methyl groups introduced via precursors |
| Pyrimidinone ring synthesis | β-Dicarbonyl compound + amidine/urea | Heating, acid/base catalysis | Ethanol/Water | Acid or base catalyst | 80-110 | 65-80 | Methyl substitution via starting materials |
| Coupling reaction | 2-Chloro-4,8-dimethylquinazoline + pyrimidinone | Stirring under base | DMF/DMSO | K2CO3 or Et3N | 90-120 | 60-75 | Nucleophilic substitution, purification required |
Research Findings and Optimization Notes
- Reaction yields depend heavily on the purity of intermediates and the control of reaction temperature and time.
- Solvent choice influences the solubility of reactants and the rate of nucleophilic substitution; polar aprotic solvents like DMF and DMSO are preferred for the coupling step.
- Base selection affects the deprotonation of the amino group and the activation of the electrophilic quinazoline; potassium carbonate is often favored for its mildness and efficiency.
- Purification by recrystallization from ethanol or chromatographic techniques ensures removal of unreacted starting materials and side products.
- Side reactions such as over-alkylation or hydrolysis can reduce yield and require careful monitoring.
Q & A
Q. Methodological Answer :
- 1H/13C NMR : Confirm regiochemistry of the amino linkage between quinazoline and pyrimidine. Key signals include aromatic protons (δ 7.5–8.5 ppm) and methyl groups (δ 2.0–2.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C16H16N6O) with <5 ppm error.
- HPLC-PDA : Assess purity (>95%) using a C18 column with acetonitrile/water gradient elution.
Advanced Question: How can researchers investigate the bioactivity mechanisms of this compound, particularly its interaction with enzymatic targets?
Q. Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions with kinases or DNA repair enzymes, leveraging the quinazoline scaffold’s affinity for ATP-binding pockets .
- Enzymatic Assays : Test inhibition of tyrosine kinases (e.g., EGFR) via fluorescence-based assays (e.g., ADP-Glo™) at varying concentrations (1 nM–10 µM).
- Cellular Studies : Evaluate cytotoxicity in cancer cell lines (e.g., HeLa) using MTT assays, comparing IC50 values with structural analogs like GW-441756 .
Advanced Question: What experimental designs are appropriate for studying this compound’s environmental fate and biodegradation?
Q. Methodological Answer :
- Long-Term Incubation Studies : Expose the compound to soil/water microcosms under controlled pH/temperature. Monitor degradation via LC-MS/MS and quantify metabolites (e.g., demethylated derivatives) .
- QSAR Modeling : Predict partition coefficients (log P) and biodegradability using tools like EPI Suite, validated with experimental HPLC retention times.
Advanced Question: How can contradictory bioactivity data from structural analogs be reconciled?
Q. Methodological Answer :
- Comparative SAR Analysis : Map substituent effects (e.g., methyl vs. chloro groups) on activity. For example, 6-methylpyrimidine derivatives may enhance solubility but reduce binding affinity compared to halogenated analogs .
- Meta-Analysis : Aggregate data from kinase inhibition assays (e.g., IC50 variability across labs) using statistical tools (e.g., ANOVA) to identify outliers due to assay conditions (e.g., ATP concentration differences).
Advanced Question: What computational approaches are recommended for predicting metabolic pathways?
Q. Methodological Answer :
- In Silico Metabolism : Use software like Meteor (Lhasa Ltd.) to simulate Phase I/II metabolism. Prioritize hydroxylation at the quinazoline C4 position and glucuronidation of the pyrimidine ring .
- Density Functional Theory (DFT) : Calculate activation energies for proposed metabolic reactions (e.g., CYP450-mediated oxidation) to predict rate-limiting steps.
Advanced Question: How should researchers design stability studies under varying pH and temperature conditions?
Q. Methodological Answer :
- Forced Degradation Studies :
- Acidic/alkaline hydrolysis : Incubate at pH 1–13 (37°C, 72 hours).
- Oxidative stress : Treat with 3% H2O2.
- Photostability : Expose to UV light (ICH Q1B guidelines).
- Analytical Monitoring : Use UPLC-MS to identify degradation products (e.g., ring-opened quinazoline derivatives) .
Advanced Question: What strategies can elucidate synergistic effects with co-administered therapeutic agents?
Q. Methodological Answer :
- Combinatorial Screening : Use checkerboard assays to calculate fractional inhibitory concentration (FIC) indices with antibiotics or kinase inhibitors.
- Transcriptomic Profiling : Perform RNA-seq on treated cell lines to identify pathways co-regulated with known synergists (e.g., mTOR inhibitors) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
